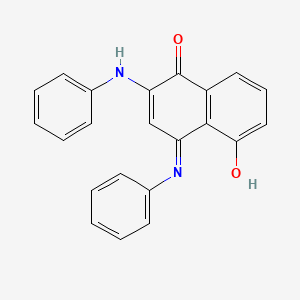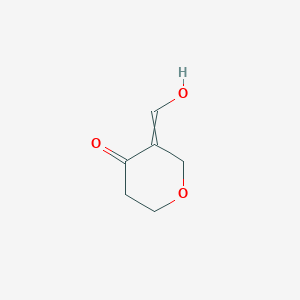
3-(Hydroxymethylidene)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethylidene)oxan-4-one is an organic compound with the molecular formula C6H8O3. It belongs to the class of oxanones, which are cyclic ethers containing a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Hydroxymethylidene)oxan-4-one can be synthesized through various methods. One common approach involves the reaction of hydroxylamine with a suitable aldehyde or ketone to form an oxime, which is then cyclized to produce the oxanone . The reaction conditions typically involve mild heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethylidene)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxanone to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(Hydroxymethylidene)oxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylidene)oxan-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Cyclohexanone: A cyclic ketone with a similar structure but lacks the hydroxymethylidene group.
4-Hydroxy-2-butanone: A linear ketone with a hydroxyl group, similar in reactivity but different in structure.
Uniqueness: 3-(Hydroxymethylidene)oxan-4-one is unique due to its combination of a cyclic ether and a ketone functional group, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
95502-30-0 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(hydroxymethylidene)oxan-4-one |
InChI |
InChI=1S/C6H8O3/c7-3-5-4-9-2-1-6(5)8/h3,7H,1-2,4H2 |
InChI Key |
MQTNGKGAVLAIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=CO)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



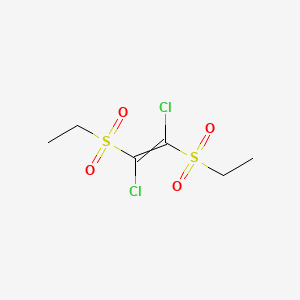
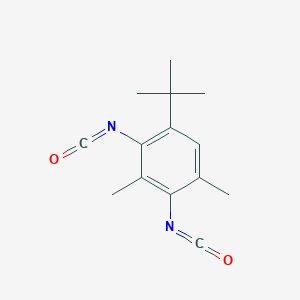
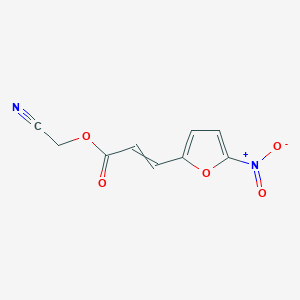
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
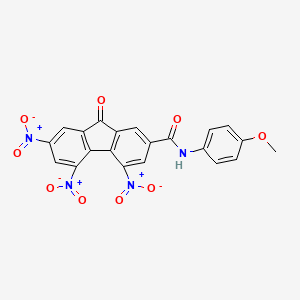

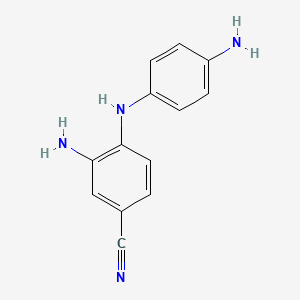
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)


![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
